Target-Annotation Divergence: mHTT–CaM Interaction Versus Unannotated Polypharmacology in the 2-Butenyl Analog
The target compound (CAS 899751-86-1) is explicitly annotated as a small-molecule hit in an AlphaScreen assay designed to detect abrogation of the mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction . Its closest commercially catalogued analog, 3-(2-buten-1-yl)-1-methyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione (Hit2Lead SC-9104037), which differs only by the absence of the 2-methyl branch on the allyl substituent, carries no equivalent target annotation in any public database, and no mHTT–CaM activity has been reported for it . This annotation gap constitutes the primary differentiation criterion for procurement.
| Evidence Dimension | Presence of mHTT–CaM AlphaScreen annotation |
|---|---|
| Target Compound Data | Annotated as hit in AlphaScreen assay for abrogation of mHTT–CaM interaction (Source ID: KUHTS-Muma KU-CaM-Htt INH-01) |
| Comparator Or Baseline | 3-(2-buten-1-yl)-1-methyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione: no mHTT–CaM or other annotated bioactivity in public databases |
| Quantified Difference | Not applicable (no quantitative activity data publicly available for either compound); the differentiation rests on the presence versus complete absence of a therapeutically relevant target annotation. |
| Conditions | AlphaScreen biochemical assay format; specific assay conditions (concentration range, IC50) not disclosed in the public record. |
Why This Matters
For a procurement decision in a Huntington's disease drug-discovery program, a compound with a documented mHTT–CaM interaction annotation provides a hypothesis-driven starting point that the unannotated analog cannot offer, reducing the risk of investing in a compound with no known disease-relevant bioactivity.
